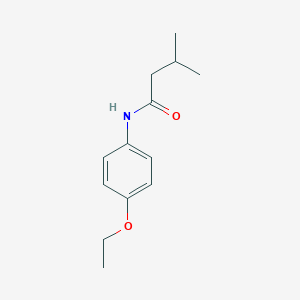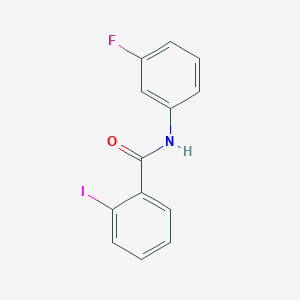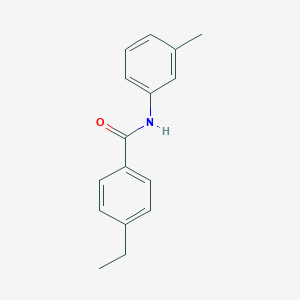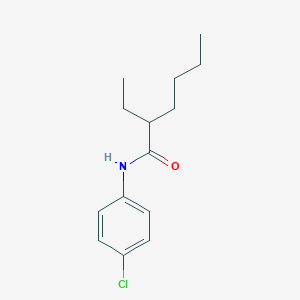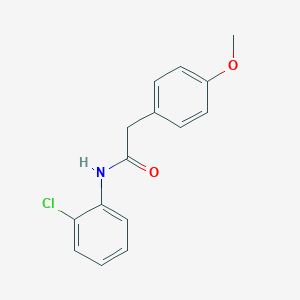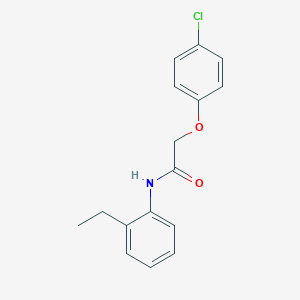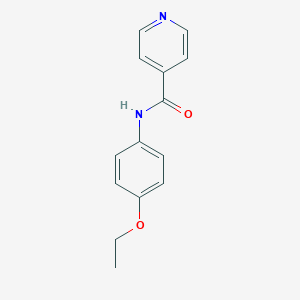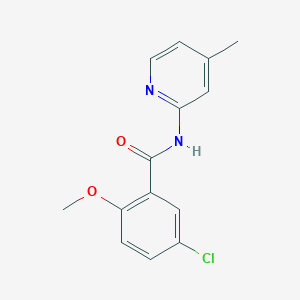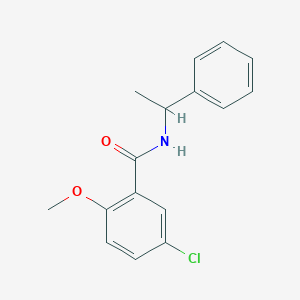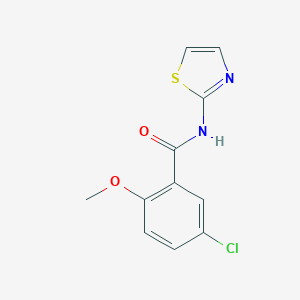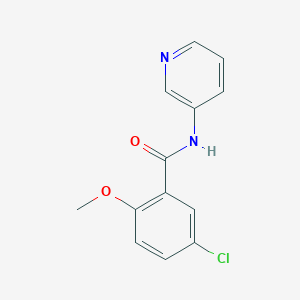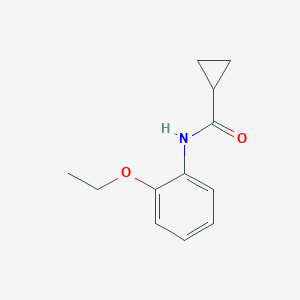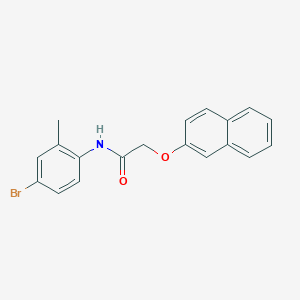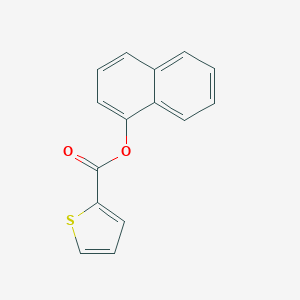
1-Naphthyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It is a versatile compound that has been extensively studied for its potential applications in various fields.
Scientific Research Applications
1-Naphthyl thiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anti-inflammatory and anticancer activities. In addition, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Naphthyl thiophene-2-carboxylate is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting the activity of enzymes or by interacting with cellular membranes. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-Naphthyl thiophene-2-carboxylate has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to reduce inflammation and to induce apoptosis in cancer cells. In addition, it has been found to modulate the activity of enzymes and to interact with cellular membranes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Naphthyl thiophene-2-carboxylate in lab experiments is its versatility. It can be used in various assays to study its biological activities. Another advantage is its availability. It can be easily synthesized in the lab. However, one of the limitations of using 1-Naphthyl thiophene-2-carboxylate is its solubility. It is poorly soluble in water, which can limit its use in certain assays.
Future Directions
There are several future directions for research on 1-Naphthyl thiophene-2-carboxylate. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential applications in drug discovery. It has been shown to have anticancer and anti-inflammatory activities, and further research is needed to explore its potential as a therapeutic agent. In addition, more research is needed to understand its mechanism of action and to elucidate its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-Naphthyl thiophene-2-carboxylate can be achieved by various methods. One of the most commonly used methods is the reaction of 1-naphthylamine and thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction produces a yellow solid, which is then purified by recrystallization. Other methods for synthesizing 1-Naphthyl thiophene-2-carboxylate include the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling, and Sonogashira coupling.
properties
Molecular Formula |
C15H10O2S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
naphthalen-1-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C15H10O2S/c16-15(14-9-4-10-18-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |
InChI Key |
BDBIBORZOKCHQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



